![molecular formula C7H4ClN3 B597306 7-Chloropyrido[2,3-b]pyrazine CAS No. 116081-22-2](/img/structure/B597306.png)
7-Chloropyrido[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C7H4ClN3. This compound features a pyridine ring fused to a pyrazine ring, with a chlorine atom attached at the 7th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
作用機序
Target of Action
It is known that pyrrolopyrazine derivatives, which include 7-chloropyrido[2,3-b]pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to inhibit their function . For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Based on the known biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazine ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 7-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
科学的研究の応用
7-Chloropyrido[2,3-b]pyrazine has a wide range of applications in scientific research, including:
類似化合物との比較
7-Chloropyrido[3,4-b]pyrazine: Another chlorinated pyridopyrazine with a different ring fusion pattern.
Pyrrolo[1,2-a]pyrazine: A related compound with a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
5H-Pyrrolo[2,3-b]pyrazine: A compound with a similar structure but different biological activity profile, particularly in kinase inhibition.
Uniqueness: 7-Chloropyrido[2,3-b]pyrazine is unique due to its specific ring fusion pattern and the presence of a chlorine atom at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug discovery .
特性
IUPAC Name |
7-chloropyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQOCVKIUJEEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717217 |
Source


|
| Record name | 7-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116081-22-2 |
Source


|
| Record name | 7-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
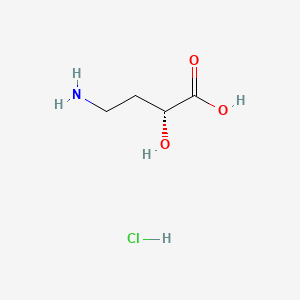
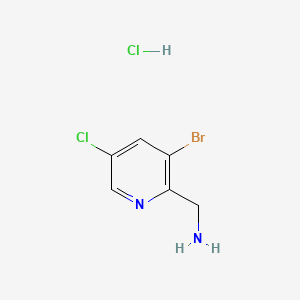
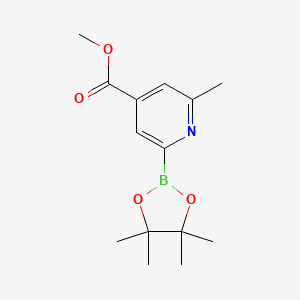
![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)
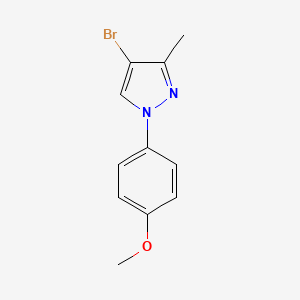
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)
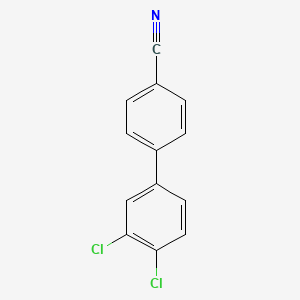
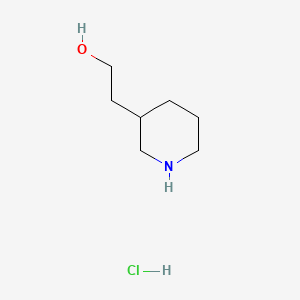
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
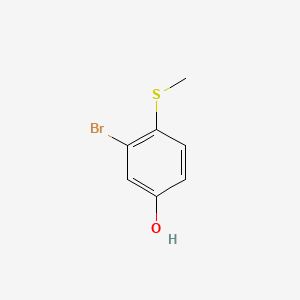
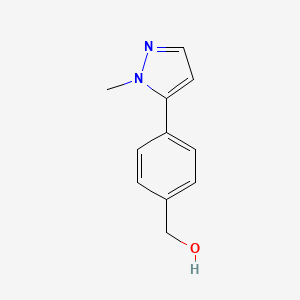
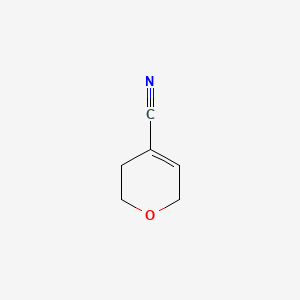
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)
